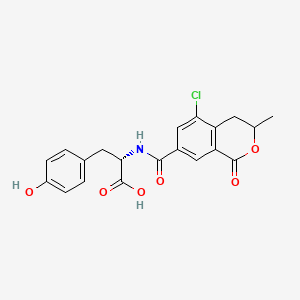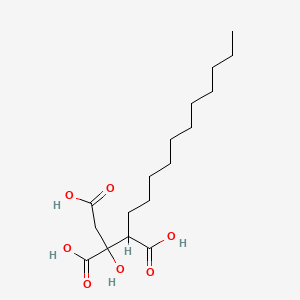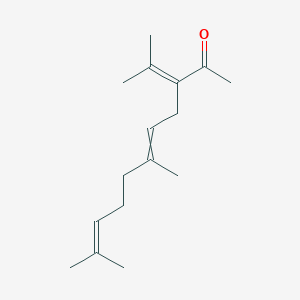
6,10-Dimethyl-3-(propan-2-ylidene)undeca-5,9-dien-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,10-Dimethyl-3-(propan-2-ylidene)undeca-5,9-dien-2-one, also known as geranyl acetone, is an organic compound with the molecular formula C₁₃H₂₂O and a molecular weight of 194.3132 g/mol . This compound is a monoterpenoid, which is a class of terpenes consisting of two isoprene units. It is commonly used in the fragrance and flavor industry due to its pleasant aroma.
Métodos De Preparación
The synthesis of 6,10-Dimethyl-3-(propan-2-ylidene)undeca-5,9-dien-2-one typically involves the reaction of linalool and ethyl acetoacetate in the presence of an alkaline catalyst. This reaction leads to the formation of the compound through a series of rearrangement and decarboxylation steps . Industrial production methods often follow similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity.
Análisis De Reacciones Químicas
6,10-Dimethyl-3-(propan-2-ylidene)undeca-5,9-dien-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. For example, halogenation can occur using halogens like chlorine or bromine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
6,10-Dimethyl-3-(propan-2-ylidene)undeca-5,9-dien-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is widely used in the fragrance and flavor industry due to its pleasant aroma and stability.
Mecanismo De Acción
The mechanism of action of 6,10-Dimethyl-3-(propan-2-ylidene)undeca-5,9-dien-2-one involves its interaction with specific molecular targets and pathways. As a monoterpenoid, it can interact with various enzymes and receptors in biological systems. For example, it may inhibit the growth of certain microorganisms by disrupting their cell membranes or interfering with their metabolic processes .
Comparación Con Compuestos Similares
6,10-Dimethyl-3-(propan-2-ylidene)undeca-5,9-dien-2-one can be compared with other similar compounds, such as:
6,10-Dimethyl-5,9-undecadien-2-one (E):
6,10-Dimethyl-5,9-undecadien-2-one (Z): This is the cis-isomer of the compound and has different physical and chemical properties compared to the trans-isomer.
Dihydropseudoionone: Another related compound with a similar structure but different functional groups.
These compounds share some similarities in their chemical properties and applications but differ in their specific uses and effects.
Propiedades
Número CAS |
64264-24-0 |
|---|---|
Fórmula molecular |
C16H26O |
Peso molecular |
234.38 g/mol |
Nombre IUPAC |
6,10-dimethyl-3-propan-2-ylideneundeca-5,9-dien-2-one |
InChI |
InChI=1S/C16H26O/c1-12(2)8-7-9-14(5)10-11-16(13(3)4)15(6)17/h8,10H,7,9,11H2,1-6H3 |
Clave InChI |
CKGLVKOMUWXNGK-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(=CCC(=C(C)C)C(=O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



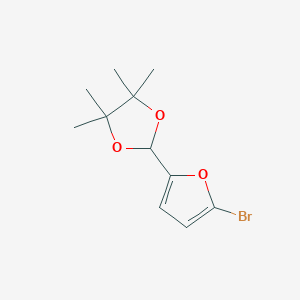



![Benzamide, N-[[[(phenylamino)carbonyl]amino]carbonyl]-](/img/structure/B14487114.png)
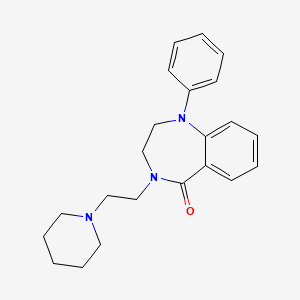
![N,N-Dimethyl-N~2~-[(methylsulfanyl)carbonothioyl]glycinamide](/img/structure/B14487135.png)
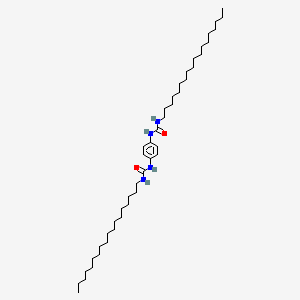
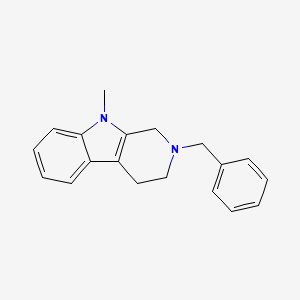
![(3-Oxo-2,4,6-trioxabicyclo[3.2.0]heptane-7,7-diyl)bis(methylene) diacetate](/img/structure/B14487162.png)
